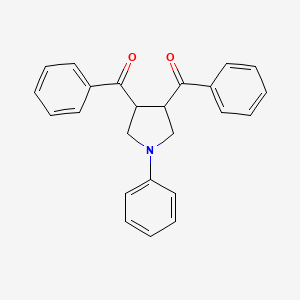

(4-benzoyl-1-phenyltetrahydro-1H-pyrrol-3-yl)(phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-benzoyl-1-phenyltetrahydro-1H-pyrrol-3-yl)(phenyl)methanone” is a chemical compound with the molecular formula C24H21NO2 . It is related to a class of compounds known as cinnamic-pyrrole hybrids . These hybrids have been studied for their potential anti-inflammatory and antioxidant properties .

Synthesis Analysis

The synthesis of related compounds involves the reaction of phenyl (4-phenyl-1H-pyrrol-3-yl)methanone with cinnamoyl chloride, resulting in the desired cinnamic-pyrrole hybrid . This reaction occurs under basic conditions in dry CH2Cl2 .Molecular Structure Analysis

The molecular weight of “this compound” is 355.43 . Further details about its molecular structure would require more specific information or advanced analytical techniques.Aplicaciones Científicas De Investigación

Molecular Structure and Electronic Properties

Studies on similar compounds have detailed investigations into their molecular structure and electronic properties. For example, Cojocaru et al. (2013) conducted theoretical investigations on a pyridylindolizine derivative containing phenyl and phenacyl groups, focusing on molecular modeling and comparisons with experimental data such as X-ray structure analysis. This work highlights the importance of understanding the molecular and electronic structures of such compounds, which can be instrumental in designing new materials and drugs (Cojocaru, A., Rotaru, A., Harabagiu, V., & Săcărescu, L., 2013).

Synthesis and Chemical Reactions

The synthesis and chemical reactivity of (4-benzoyl-1-phenyltetrahydro-1H-pyrrol-3-yl)(phenyl)methanone and related compounds have been explored to improve the preparation of biologically active molecules. Kontonikas et al. (2019) discussed the electrophilic aroylation of 1-phenyl-1H-pyrrole, leading to the selective preparation of derivatives with potential as active and selective aldose reductase inhibitors. This research provides insights into the development of novel synthetic methodologies for the preparation of compounds with therapeutic potential (Kontonikas, N., Kotsampasakou, P., Sakalis, N., & Demopoulos, V., 2019).

Biological Activities and Pharmacological Potential

Research into the biological activities of this compound derivatives has identified their potential as bioactive molecules. Nicolaou et al. (2004) synthesized a compound as a bioisostere of a known aldose reductase inhibitor, finding it to be significantly potent in vitro. This underscores the compound's potential in developing treatments for conditions associated with enzyme activity, such as diabetic complications (Nicolaou, I., Zika, C., & Demopoulos, V., 2004).

Direcciones Futuras

The future directions for research on “(4-benzoyl-1-phenyltetrahydro-1H-pyrrol-3-yl)(phenyl)methanone” and related compounds could involve further exploration of their potential anti-inflammatory and antioxidant properties . Additionally, these compounds could be used as leads for the synthesis of more effective hybrids .

Propiedades

IUPAC Name |

(4-benzoyl-1-phenylpyrrolidin-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO2/c26-23(18-10-4-1-5-11-18)21-16-25(20-14-8-3-9-15-20)17-22(21)24(27)19-12-6-2-7-13-19/h1-15,21-22H,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHHEFRILZNCTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2760973.png)

![1H-[1,3]Dioxolo[4,5-F]indazole](/img/structure/B2760978.png)

![Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2760980.png)

![N-(3-{[2-(4-cyanophenyl)-3-(3-nitrophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2760984.png)

![Ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2760986.png)

![1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL](/img/structure/B2760989.png)